5-Bromo-2-fluoropyridin-4-amine
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Description
“5-Bromo-2-fluoropyridin-4-amine” is a chemical compound with the molecular formula C5H4BrFN2 . It has a molecular weight of 191.00 g/mol . The IUPAC name for this compound is 5-bromo-2-fluoropyridin-4-amine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-fluoropyridin-4-amine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 5th and 2nd positions respectively, and an amine group at the 4th position .
Physical And Chemical Properties Analysis
The compound “5-Bromo-2-fluoropyridin-4-amine” has a predicted density of 1.813±0.06 g/cm3 . The boiling point is predicted to be 288.6±35.0 °C . Unfortunately, the melting point was not available in the search results .
Scientific Research Applications
Chemoselective Functionalization
Chemoselective functionalization of halogenated pyridines, including compounds structurally related to 5-bromo-2-fluoropyridin-4-amine, has been extensively studied. These reactions enable selective modification of the pyridine ring, offering pathways to various derivatives for further applications in chemical synthesis. For example, Stroup et al. (2007) describe the selective amination of 5-bromo-2-chloro-3-fluoropyridine, highlighting the controlled substitution reactions that can be achieved under specific conditions, thereby illustrating the potential of such compounds in synthetic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis Applications
In the context of radiopharmaceuticals, 2-amino-5-fluoropyridines, structurally related to 5-bromo-2-fluoropyridin-4-amine, have been synthesized for potential use in medical imaging. Pauton et al. (2019) achieved the radiosynthesis of these compounds through palladium-catalyzed amination, indicating their potential in the development of diagnostic and therapeutic agents (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Pyridine Derivatives
The versatility of halogenated pyridines in organic synthesis is further demonstrated by Sutherland and Gallagher (2003), who reported the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoropyridine. This work underscores the utility of such compounds in constructing complex pyridine derivatives, which have broad applications in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).
Copper-Catalyzed Amination
The development of efficient catalytic systems for the amination of aryl halides, including bromopyridines, highlights the importance of these compounds in facilitating straightforward amination reactions. Lang et al. (2001) explored copper catalysis for aminating bromopyridine, demonstrating the efficiency of such methodologies in synthesizing aminopyridines, which are key intermediates in pharmaceutical synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Herbicide Precursors
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, starting from precursors closely related to 5-bromo-2-fluoropyridin-4-amine. This process facilitates the production of novel herbicides, demonstrating the compound's potential in agrochemical research (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
properties
IUPAC Name |
5-bromo-2-fluoropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDRFJYUOZSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299848 |
Source
|
Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoropyridin-4-amine | |
CAS RN |
1232430-97-5 |
Source
|
Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232430-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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